trans-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride
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Description
“trans-Methyl 2-phenylpyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2203855-27-8 . It has a molecular weight of 241.72 and its IUPAC name is methyl (2R,3R)-2-phenylpyrrolidine-3-carboxylate hydrochloride . The compound is typically in the form of a white to yellow solid .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H16ClNO2 . The InChI Code is 1S/C12H15NO2.ClH/c1-15-12(14)10-7-8-13-11(10)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11+;/m1./s1 .Physical and Chemical Properties Analysis
“this compound” is a white to yellow solid . The boiling point and other physical properties are not specified in the sources I have access to .Scientific Research Applications
Neuroprotection
One study explores the selective activation of group-II metabotropic glutamate receptors, demonstrating protective effects against excitotoxic neuronal death, a finding that encourages the search for potent, selective, and systemically active mGlu2/3 receptor agonists as neuroprotective drugs (Battaglia et al., 1998).
Chemical Synthesis
Research in chemical synthesis has shown the preparation of enantiomerically pure cis- and trans-configurated imidazolidinones from amino acids, demonstrating a method for the generation of chiral, nonracemic enolates for α-alkylation of amino acids without racemization (Naef & Seebach, 1985). Another study highlights the catalytic hydrogenation of methyl esters of 1H-pyrazoline-3-carboxylic acids leading predominantly to the trans isomer, providing insights into chemical transformations and stereochemistry (Gorpinchenko et al., 2009).
Stereochemistry
The study of stereochemistry is further enriched by research on the synthesis and evaluation of 3-phenylpyrrolidines for their dopamine binding affinity, where structural modifications influence the binding affinity, demonstrating the importance of stereochemistry in medicinal chemistry (Crider et al., 1992). Additionally, the rotational barriers for cis/trans isomerization of different proline analogues, investigated by dynamic NMR spectroscopy, provide insights into protein folding and stability, highlighting the role of stereochemistry in biological systems (Kern et al., 1997).
Properties
IUPAC Name |
methyl (2R,3R)-2-phenylpyrrolidine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-7-8-13-11(10)9-5-3-2-4-6-9;/h2-6,10-11,13H,7-8H2,1H3;1H/t10-,11+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKLJEPTGBTACR-DHXVBOOMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC1C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCN[C@H]1C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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